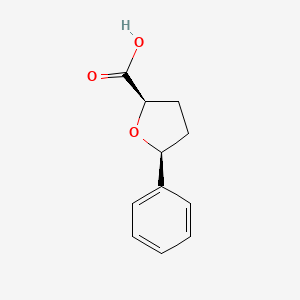
rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a carbohydrazide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the oxolane ring or the carbohydrazide group is oxidized to form new products.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical entities.
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
- Explored as a potential drug candidate due to its unique structure and biological activity.
Industry
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis: Similar in structure but with a bromomethyl group instead of a carbohydrazide group.
rac-(2R,5R)-5-methyloxolan-2-yl]methanol, cis: Contains a methanol group instead of a carbohydrazide group.
Uniqueness: : rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis is unique due to its specific combination of an oxolane ring and a carbohydrazide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1807916-66-0 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



